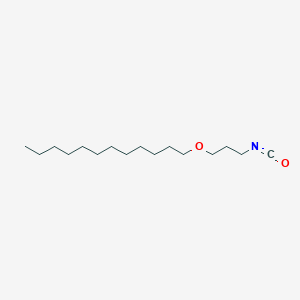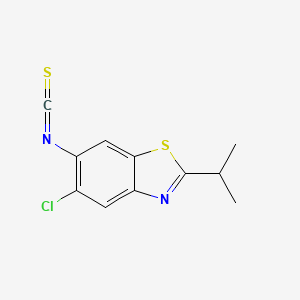
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole typically involves the reaction of 5-chloro-2-(propan-2-yl)-1,3-benzothiazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group, which may result in different reactivity and biological activity.
6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Similar structure but without the chlorine atom, which could affect its chemical properties and applications.
Uniqueness
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of both the chlorine and isothiocyanate groups, which can impart distinct reactivity and potential biological activities compared to other benzothiazole derivatives.
Propiedades
Número CAS |
58460-05-2 |
|---|---|
Fórmula molecular |
C11H9ClN2S2 |
Peso molecular |
268.8 g/mol |
Nombre IUPAC |
5-chloro-6-isothiocyanato-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H9ClN2S2/c1-6(2)11-14-9-3-7(12)8(13-5-15)4-10(9)16-11/h3-4,6H,1-2H3 |
Clave InChI |
YBFVJPXUMFOEOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

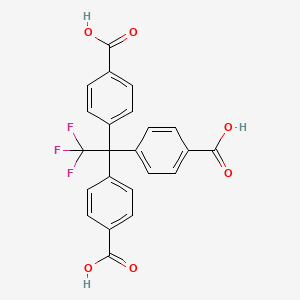


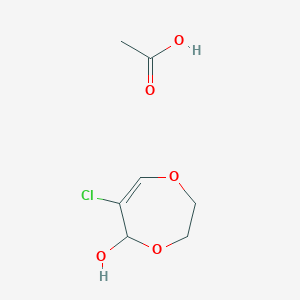
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
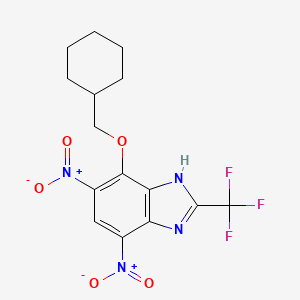
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
